

# Application Notes and Protocols for the Extraction of Glyphosate from Plant Tissues

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## Compound of Interest

Compound Name: Glyphosate

Cat. No.: B1671968

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## Introduction

**Glyphosate**, the active ingredient in many broad-spectrum herbicides, is widely used in agriculture.[1] Consequently, the detection and quantification of **glyphosate** residues in plant tissues are crucial for food safety, environmental monitoring, and agricultural research. The analysis of **glyphosate** is challenging due to its high polarity, low volatility, and lack of a strong chromophore.[2] This document provides detailed protocols for the extraction of **glyphosate** and its primary metabolite, aminomethylphosphonic acid (AMPA), from various plant matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are based on established methodologies, including those involving derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and direct analysis approaches.

## Data Summary

The following table summarizes the performance data from various validated methods for **glyphosate** and AMPA extraction from plant tissues. This allows for a comparative assessment of different methodologies.

Matrix	Extraction Method	Analytical Method	Analyte	Recovery (%)	LOQ (µg/kg)	LOD (µg/kg)	Reference
Corn Flour	Accelerated Solvent Extraction (ASE) with 20% Methanol	UPLC-MS/MS (dMRM)	Glyphosate-2-13C	>80%	0.2 µM	0.1 µM	[3][4]
Corn Flour	Ultrasonication with 20% Methanol	UPLC-MS/MS (dMRM)	Glyphosate-2-13C	>80%	0.2 µM	0.1 µM	[3]
Corn, Cotton (leaf, seed, oil), Grape	0.1% Formic Acid in Water-Dichloromethane, SPE cleanup	LC-MS/MS (with FMOCDerivatization)	Glyphosate	>80%	0.5	-	
Corn, Cotton (leaf, seed, oil), Grape	0.1% Formic Acid in Water-Dichloromethane, SPE cleanup	LC-MS/MS (with FMOCDerivatization)	AMPA	>80%	0.5	-	
Soybean, Tea	0.1% Formic Acid in Water-Dichloromethane	LC-MS/MS (with FMOCDerivatization)	Glyphosate	>80%	2	-	

	methane, SPE cleanup	derivatiza tion)				
Soybean, Tea	0.1% Formic Acid in Water- Dichloro methane, SPE cleanup	LC- MS/MS (with FMOC derivatiza tion)	AMPA	>80%	2	-
Cereals (Oatmeal )	QuPPe- based (Water:M ethanol with Formic Acid), SPE cleanup	LC/MS/M S	Glyphosa te	Good	100	-
Cereals (Oatmeal )	QuPPe- based (Water:M ethanol with Formic Acid), SPE cleanup	LC/MS/M S	AMPA	Good	100	-
Cereals (Wheat Flour)	QuPPe- based (Water:M ethanol with Formic	LC/MS/M S	Glyphosa te	Good	100	-

	Acid), Ultrafiltrat ion					
Edible Oils	Acidified Water (1% Formic Acid)	LC- MS/MS	Glyphosa te	81.4 - 119.4%	10	-
Edible Oils	Acidified Water (1% Formic Acid)	LC- MS/MS	AMPA	81.4 - 119.4%	5	-
Tea	-	LC- MS/MS	Glyphosa te	70 - 100%	14.51	4.35
Honey	FMOC-Cl derivatiza tion, SPE cleanup	LC- MS/MS	Glyphosa te	-	< 50	-
Arabidop sis thaliana	-	HPLC- MS/MS (with FMOC derivatiza tion)	Glyphosa te	-	0.008 µM	0.002 µM

## Experimental Protocols

Two primary methodologies are detailed below: a widely used method involving derivatization with FMOC-Cl, which enhances chromatographic retention and sensitivity, and a direct analysis method for simplified sample processing.

## Protocol 1: Extraction and Derivatization with FMOC-Cl followed by LC-MS/MS

This protocol is suitable for a wide range of plant matrices and offers high sensitivity.

### 1. Sample Preparation and Homogenization:

- Weigh a representative portion (e.g., 5-10 g) of the plant tissue sample.
- For dry samples like grains or beans, grind to a fine powder. For fresh samples with high water content, homogenize using a high-speed blender.

### 2. Extraction:

- To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of an extraction solvent consisting of 0.1% formic acid in a 1:1 (v/v) mixture of water and dichloromethane.
- Vigorously shake or vortex the tube for 5-10 minutes.
- Centrifuge the sample at 4000-5000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper aqueous layer, containing the polar **glyphosate** and AMPA, to a clean tube.

### 3. Derivatization:

- Take a 1 mL aliquot of the aqueous extract.
- Add 100  $\mu$ L of borate buffer (pH 9) to the aliquot.
- Add 200  $\mu$ L of a 10 mg/mL solution of FMOC-Cl in acetonitrile.
- Vortex the mixture and incubate at room temperature for at least 30 minutes in the dark. The reaction can be allowed to proceed for up to 2 hours.
- After incubation, add 100  $\mu$ L of 2% phosphoric acid to stop the reaction and stabilize the derivatives.

#### 4. Solid-Phase Extraction (SPE) Cleanup:

- Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
- Load the derivatized sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
- Elute the derivatized **glyphosate** and AMPA with 3 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

#### 5. LC-MS/MS Analysis:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Injection Volume: 5-10 µL.
- Detection: Tandem mass spectrometer in negative ion mode for underivatized analytes or positive ion mode for FMOc derivatives, using Multiple Reaction Monitoring (MRM).

## Protocol 2: Direct Extraction and Analysis without Derivatization (QuPPE-based Method)

This method, adapted from the Quick Polar Pesticides (QuPPE) methodology, is faster due to the omission of the derivatization step and is suitable for high-throughput screening.

#### 1. Sample Preparation and Homogenization:

- Weigh 5 g of the homogenized plant sample into a 50 mL centrifuge tube.

## 2. Extraction:

- Add 10 mL of a 1:1 (v/v) mixture of water and methanol containing 1% formic acid.
- Add internal standards if necessary.
- Shake vigorously for 5 minutes.
- Add QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at  $\geq 4000$  g for 10 minutes.

## 3. Cleanup (Dispersive SPE or Ultrafiltration):

- For dSPE:
  - Transfer an aliquot of the supernatant (e.g., 1 mL) to a microcentrifuge tube containing dSPE sorbent (e.g., a mixture of PSA, C18, and  $\text{MgSO}_4$ ).
  - Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
  - The resulting supernatant is ready for LC-MS/MS analysis.
- For Ultrafiltration (for samples with particulates):
  - Pre-condition a 3 kDa molecular weight cutoff (MWCO) ultrafiltration device by centrifuging with the extraction solvent.
  - Load the sample extract onto the device and centrifuge at 4000 rpm for 45 minutes.
  - The filtrate is ready for analysis.

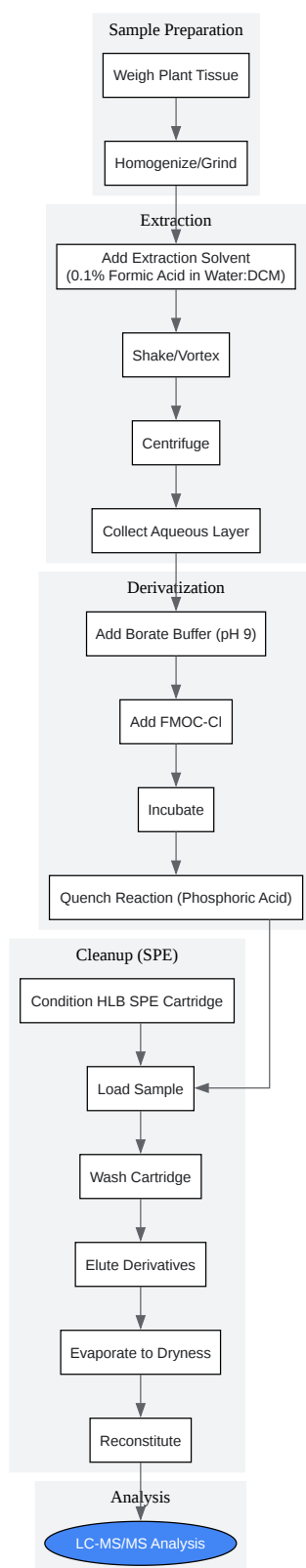
## 4. LC-MS/MS Analysis:

- Column: A mixed-mode column with both reversed-phase and anion-exchange properties is often recommended for better retention of the underivatized polar analytes.

- Mobile Phase: A gradient of (A) an aqueous buffer (e.g., ammonium formate or ammonium acetate) and (B) an organic solvent like acetonitrile or methanol.
- Injection Volume: 5-20  $\mu$ L.
- Detection: Tandem mass spectrometer in negative ion mode using MRM.

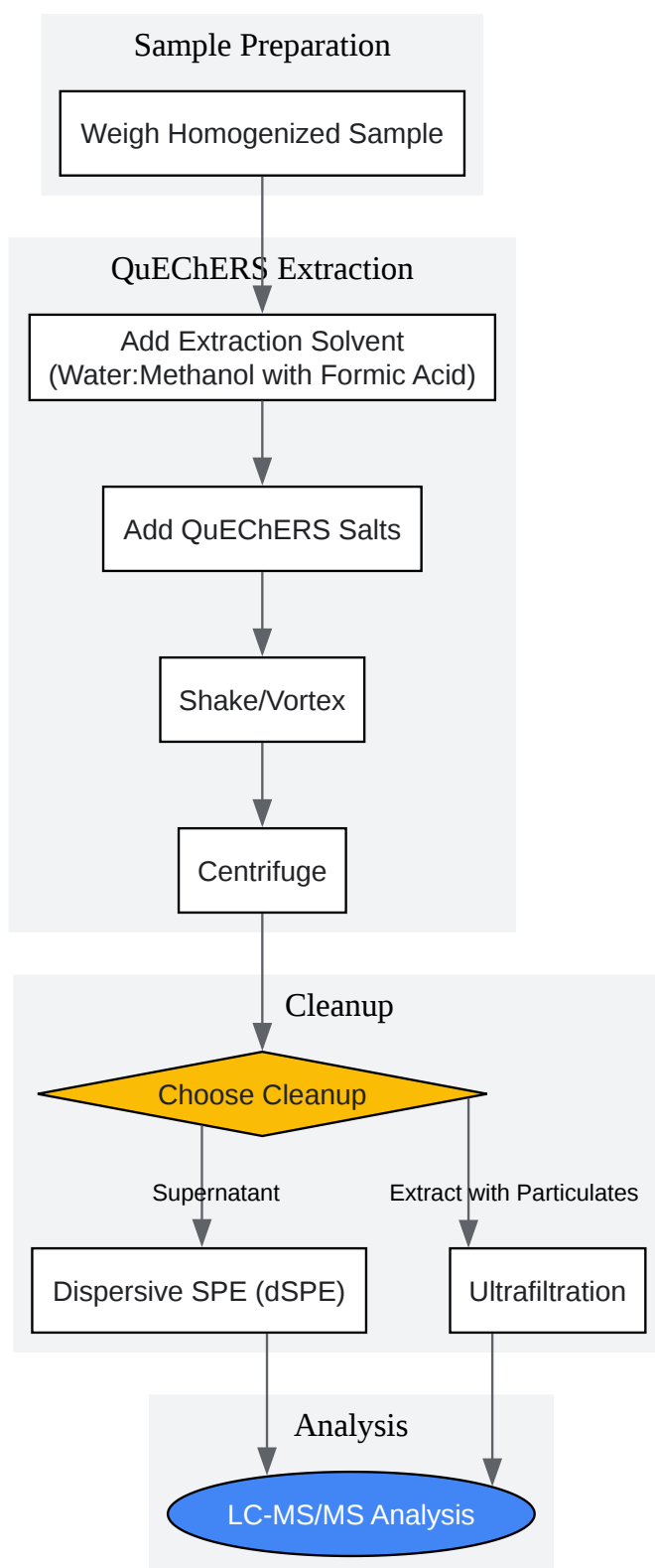
## Visualizations





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Caption: Workflow for **Glyphosate** Extraction with FMOc Derivatization.



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Caption: Workflow for Direct **Glyphosate** Extraction using a QuEChERS-based Method.

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